6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate is a complex organic compound with the molecular formula C29H34N2O7S and a molecular weight of 554.65 g/mol This compound is characterized by its unique structure, which includes a pyranoquinoline core, a pyridinium ion, and a hexanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate involves multiple steps, starting from the preparation of the pyranoquinoline core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as 2-hydroxyquinoline and aldehydes . The pyridinium ion is then introduced through a quaternization reaction, followed by the attachment of the hexanoate group via esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of interest due to their potential biological activities .
Scientific Research Applications
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexenyl)
Uniqueness
Compared to similar compounds, 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate stands out due to its unique combination of a pyranoquinoline core, a pyridinium ion, and a hexanoate group.
Properties
Molecular Formula |
C29H34N2O7S |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
6-[4-[6,8,8-trimethyl-2-oxo-9-(3-sulfopropyl)pyrano[3,2-g]quinolin-3-yl]pyridin-1-ium-1-yl]hexanoate |
InChI |
InChI=1S/C29H34N2O7S/c1-20-19-29(2,3)31(12-7-15-39(35,36)37)25-18-26-22(16-23(20)25)17-24(28(34)38-26)21-9-13-30(14-10-21)11-6-4-5-8-27(32)33/h9-10,13-14,16-19H,4-8,11-12,15H2,1-3H3,(H-,32,33,35,36,37) |
InChI Key |
MIZHMXCDWVAYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=[N+](C=C4)CCCCCC(=O)[O-])CCCS(=O)(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.